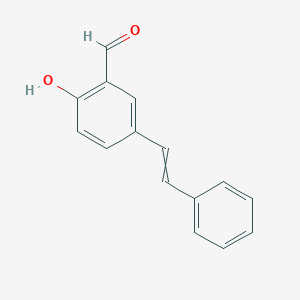

2-Hydroxy-5-(2-phenylethenyl)benzaldehyde

Beschreibung

2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd ist eine organische Verbindung, die zur Klasse der Benzaldehyde gehört. Sie weist eine Hydroxylgruppe und eine Phenylethenylgruppe auf, die an den Benzaldehyd-Kern gebunden sind.

Eigenschaften

CAS-Nummer |

160517-08-8 |

|---|---|

Molekularformel |

C15H12O2 |

Molekulargewicht |

224.25 g/mol |

IUPAC-Name |

2-hydroxy-5-(2-phenylethenyl)benzaldehyde |

InChI |

InChI=1S/C15H12O2/c16-11-14-10-13(8-9-15(14)17)7-6-12-4-2-1-3-5-12/h1-11,17H |

InChI-Schlüssel |

AMEQINUANFMCTD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)O)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd umfasst typischerweise die Kondensation von 2-Hydroxybenzaldehyd mit Styrol unter basischen Bedingungen. Die Reaktion wird häufig durch eine Base wie Natriumhydroxid oder Kaliumhydroxid katalysiert. Das Reaktionsgemisch wird erhitzt, um den Kondensationsprozess zu erleichtern, was zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Konzentration der Reaktanten, hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Aldehydgruppe in eine Alkoholgruppe umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise als Reduktionsmittel eingesetzt.

Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitrierungsmittel (z. B. Salpetersäure) werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd beinhaltet seine Wechselwirkung mit zellulären Komponenten. Die Verbindung kann als redoxaktives Mittel wirken und die zelluläre Redox-Homöostase und Antioxidationssysteme stören. Diese Störung kann zur Hemmung des mikrobiellen Wachstums und anderer biologischer Effekte führen. Die molekularen Ziele umfassen Enzyme, die an oxidativen Stress-Antwortwegen beteiligt sind, wie z. B. Superoxiddismutasen und Glutathionreduktase.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-(2-phenylethenyl)benzaldehyde involves its interaction with cellular components. The compound can act as a redox-active agent, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and other biological effects. The molecular targets include enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Hydroxybenzaldehyd:

5-Methoxy-2-hydroxybenzaldehyd: Ein Isomer mit einer Methoxygruppe anstelle der Phenylethenylgruppe.

Einzigartigkeit

2-Hydroxy-5-(2-Phenylethenyl)benzaldehyd ist aufgrund des Vorhandenseins der Phenylethenylgruppe einzigartig, die ihm besondere chemische Eigenschaften und potenzielle biologische Aktivitäten verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Benzaldehyd-Derivaten und trägt zu seinen spezifischen Anwendungen in Forschung und Industrie bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.